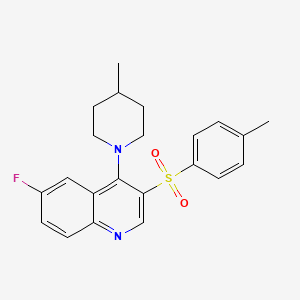

6-Fluoro-3-(4-methylphenyl)sulfonyl-4-(4-methylpiperidin-1-yl)quinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

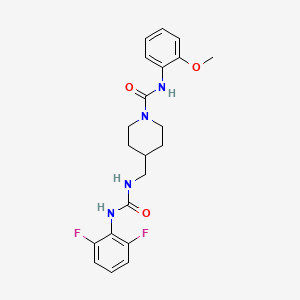

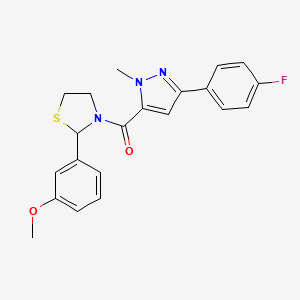

The compound “6-Fluoro-3-(4-methylphenyl)sulfonyl-4-(4-methylpiperidin-1-yl)quinoline” is a complex organic molecule. It has a molecular formula of C22H23FN2O2S . The structure consists of a quinoline core, which is a heterocyclic aromatic organic compound with two fused rings, a benzene and pyridine ring .

Molecular Structure Analysis

The molecular structure of this compound includes a quinoline core, a sulfonyl group attached to the 3-position, a fluoro group attached to the 6-position, and a 4-methylpiperidin-1-yl group attached to the 4-position . The presence of these functional groups likely imparts specific physical and chemical properties to the molecule.Physical And Chemical Properties Analysis

The compound has a molecular weight of 398.494 Da . Other physical and chemical properties such as melting point, boiling point, solubility, and stability would depend on the specific structure of the compound and could be determined experimentally .Scientific Research Applications

Synthesis and Chemical Transformations

Research on quinoline derivatives, including those similar to the specified compound, has shown their versatility in chemical synthesis. For instance, studies have demonstrated the selectivity of hydrogenations involving quinoline salts, leading to derivatives with potential biological activities. Hydrogenation processes, catalyzed by metals such as platinum, enable the transformation of quinoline derivatives into N-methylpiperidine derivatives, showcasing the chemical flexibility and utility of these compounds in creating new chemical entities (Hönel & Vierhapper, 1983).

Biological Activities and Applications

Quinoline derivatives are recognized for their broad biological activities, including antimicrobial, antitumor, and fluorophore applications. For example, the reaction of 2-chloro-4-methylquinolines with sulfur nucleophiles has led to the creation of compounds with noted antitumor, analgesic, and antimicrobial properties. These sulfur-containing quinoline derivatives also serve as antioxidants and are utilized in anti-stress therapy, highlighting their therapeutic potential (Aleksanyan & Hambardzumyan, 2014).

Fluorophores and Optical Applications

Quinoline derivatives have been explored for their efficacy as fluorophores. Their application in studying various biological systems and in biochemistry and medicine underlines their importance. The synthesis and transformations of these compounds into efficient fluorophores capable of binding with protein molecules for cell imaging purposes demonstrate their critical role in enhancing fluorescence-based technologies for biomedical applications (Majumdar et al., 2014).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

6-fluoro-3-(4-methylphenyl)sulfonyl-4-(4-methylpiperidin-1-yl)quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23FN2O2S/c1-15-3-6-18(7-4-15)28(26,27)21-14-24-20-8-5-17(23)13-19(20)22(21)25-11-9-16(2)10-12-25/h3-8,13-14,16H,9-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEHLAWLWNCRMOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=C(C=C4)C)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamido)benzoic acid](/img/structure/B2708397.png)

![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2708399.png)

![ethyl 2-{[(7-methyl-1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2708401.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2708402.png)

![4-methoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2708404.png)

![2-{[1-(3-chloropyridin-4-yl)azetidin-3-yl]methyl}-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2708408.png)

![Ethyl 3-(4-methoxyphenyl)-5-[(3-methylbenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2708412.png)

![(3As,7aR)-3a,4,5,6,7,7a-hexahydro-1H-[1,3]oxazolo[5,4-c]pyridin-2-one;hydrochloride](/img/structure/B2708414.png)

![N-(1-cyanocyclopentyl)-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B2708415.png)